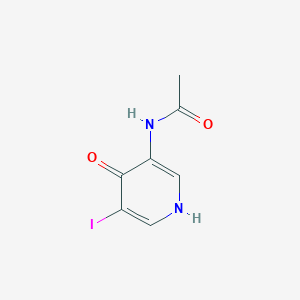

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-iodo-4-oxo-1H-pyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4(11)10-6-3-9-2-5(8)7(6)12/h2-3H,1H3,(H,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDSDRITTDVSIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CNC=C(C1=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a hydroxypyridine core with iodo and acetamido functional groups, suggests potential for various biological activities. Understanding the physicochemical properties of this molecule is paramount for its synthesis, purification, formulation, and the interpretation of its biological effects. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and proposes a viable synthetic route.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

Chemical Name: this compound

CAS Number: 1186311-00-1

Molecular Formula: C₇H₇IN₂O₂

Molecular Weight: 278.05 g/mol

Chemical Structure:

Unraveling the Enigma: A Proposed Mechanistic Investigation of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is a halogenated pyridinol derivative whose biological activity and mechanism of action remain largely uncharacterized in publicly available literature. Its chemical structure, featuring a hydroxypyridine core, an acetamido group, and an iodine substituent, suggests the potential for diverse molecular interactions and pharmacological effects. This technical guide presents a hypothetical framework and a comprehensive research roadmap to elucidate the mechanism of action of this enigmatic compound. We will delve into plausible biological targets by drawing parallels with structurally related molecules and outline a rigorous, multi-faceted experimental plan to test these hypotheses. This document is intended to serve as a foundational resource for initiating a thorough investigation into the therapeutic potential of this compound.

Introduction: Deconstructing this compound

This compound, with the chemical formula C7H7IN2O2, is a small molecule whose potential as a therapeutic agent is yet to be explored.[1][2] The presence of a 4-hydroxypyridine ring is a feature found in various biologically active compounds. The acetamido and iodo substitutions introduce unique electronic and steric properties that could dictate its interaction with specific biological targets. The lack of published data on its mechanism of action necessitates a logical and systematic approach to its investigation. This guide proposes a series of hypotheses based on the compound's structural motifs and outlines the experimental workflows required to validate them.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1186311-00-1 | [1][2] |

| Molecular Formula | C7H7IN2O2 | [1] |

| Molecular Weight | 278.05 g/mol | [3] |

| IUPAC Name | This compound | Chemical Supplier Data |

Hypothesized Mechanisms of Action

Based on the chemical structure of this compound and the known activities of related compounds, we propose three primary hypothetical mechanisms of action:

-

Hypothesis 1: Inhibition of Pro-inflammatory Signaling Pathways. The presence of a substituted pyridinol core is reminiscent of molecules known to possess anti-inflammatory properties. For instance, analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been shown to inhibit TNF-α- and IL-6-induced cell adhesion, key processes in inflammatory responses.[4] We hypothesize that this compound may modulate key inflammatory kinases or transcription factors.

-

Hypothesis 2: Enzymatic Inhibition, with a Focus on Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs). The 4-hydroxypyridine moiety is a structural alert for inhibitors of metalloenzymes. Notably, 4-hydroxy-pyrimidine derivatives have been identified as potent inhibitors of HIF prolyl hydroxylases (PHDs), which are key regulators of the cellular response to hypoxia.[5] The acetamido and iodo groups could influence the binding affinity and selectivity for such enzymes.

-

Hypothesis 3: Disruption of Cytoskeletal Dynamics through Tubulin Polymerization Inhibition. Acetamide-containing compounds have been demonstrated to interfere with microtubule formation by inhibiting tubulin polymerization.[6] While the core structure differs, the acetamido group on the pyridinol ring could potentially interact with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in proliferating cells.

A Phased Experimental Approach to Mechanistic Elucidation

A logical, phased approach is proposed to systematically investigate the hypothesized mechanisms of action. This will begin with broad phenotypic screening and progress to more targeted biochemical and cellular assays.

Phase 1: Initial Phenotypic Screening and Target Identification

The initial phase will focus on identifying the broad biological effects of this compound across a panel of relevant cell lines.

Experimental Protocol 1: Multi-panel Cell Viability and Cytotoxicity Assays

-

Cell Line Selection: A diverse panel of human cell lines will be selected, including:

-

Cancer cell lines (e.g., HeLa, MCF-7, HT-29) to assess anti-proliferative activity.

-

Immune cell lines (e.g., THP-1, Jurkat) to evaluate immunomodulatory effects.

-

Normal cell lines (e.g., HEK293, primary fibroblasts) to determine general cytotoxicity.

-

-

Compound Treatment: Cells will be treated with a concentration range of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assessment: Cell viability will be measured using a standard MTS or resazurin-based assay.

-

Cytotoxicity Assessment: Cytotoxicity will be determined by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Data Analysis: IC50 values for cell viability and cytotoxicity will be calculated for each cell line and time point.

Causality and Rationale: This initial screen will provide crucial information on the compound's potency and selectivity. A significant reduction in viability in cancer or immune cell lines at concentrations that are non-toxic to normal cells would guide the subsequent, more focused investigations.

Diagram 1: Phase 1 Experimental Workflow

Caption: Workflow for initial phenotypic screening.

Phase 2: Focused Investigation of Hypothesized Mechanisms

Based on the results of Phase 1, the investigation will proceed to test the most plausible hypotheses.

A. Investigation of Anti-inflammatory Activity (Hypothesis 1)

Experimental Protocol 2: Cytokine Production and NF-κB Signaling Assays

-

Cell Model: Lipopolysaccharide (LPS)-stimulated THP-1 macrophages.

-

Treatment: Pre-treat THP-1 macrophages with this compound for 1 hour, followed by stimulation with LPS.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the culture supernatant using ELISA.

-

NF-κB Activation: Assess the phosphorylation of IκBα and the p65 subunit of NF-κB by Western blotting. Alternatively, use a reporter gene assay for NF-κB transcriptional activity.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production and NF-κB activation.

Causality and Rationale: A reduction in pro-inflammatory cytokine production and inhibition of the NF-κB pathway would provide strong evidence for an anti-inflammatory mechanism of action.

Diagram 2: Hypothesized Anti-inflammatory Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway.

B. Investigation of PHD Inhibition (Hypothesis 2)

Experimental Protocol 3: HIF-1α Stabilization and Target Gene Expression

-

Cell Model: HEK293 or a relevant cancer cell line (e.g., HeLa).

-

Treatment: Treat cells with this compound under normoxic conditions.

-

HIF-1α Stabilization: Assess the protein levels of HIF-1α by Western blotting.

-

Target Gene Expression: Measure the mRNA levels of HIF-1α target genes (e.g., VEGF, GLUT1) by qRT-PCR.

-

Data Analysis: Correlate the dose-dependent increase in HIF-1α protein with the upregulation of its target genes.

Causality and Rationale: Stabilization of HIF-1α under normal oxygen levels is a hallmark of PHD inhibition. This would suggest that the compound interferes with the oxygen-sensing machinery of the cell.

C. Investigation of Tubulin Polymerization Inhibition (Hypothesis 3)

Experimental Protocol 4: Cell Cycle Analysis and In Vitro Tubulin Polymerization Assay

-

Cell Model: A rapidly proliferating cancer cell line (e.g., HeLa).

-

Cell Cycle Analysis: Treat cells with the compound for 24 hours, then stain with propidium iodide and analyze the cell cycle distribution by flow cytometry.

-

Immunofluorescence: Stain treated cells for α-tubulin to visualize microtubule morphology.

-

In Vitro Tubulin Polymerization Assay: Use a commercially available kit to measure the effect of the compound on the polymerization of purified tubulin in a cell-free system.

-

Data Analysis: Look for an accumulation of cells in the G2/M phase of the cell cycle, disorganized microtubule structures, and direct inhibition of tubulin polymerization in the in vitro assay.

Causality and Rationale: Arrest in the G2/M phase is a classic indicator of microtubule-disrupting agents. Direct inhibition of tubulin polymerization in a cell-free assay would confirm this as a primary mechanism.

Concluding Remarks and Future Directions

The proposed research plan provides a comprehensive and logical framework for elucidating the mechanism of action of this compound. The phased approach, starting with broad phenotypic screening and moving to hypothesis-driven, target-specific assays, ensures an efficient use of resources and a high probability of identifying the compound's primary biological activity. Positive results in any of the proposed pathways would warrant further investigation, including target deconvolution studies, in vivo efficacy models, and medicinal chemistry efforts to optimize the compound's potency and pharmacokinetic properties. This guide serves as the first step in potentially unlocking the therapeutic value of this novel chemical entity.

References

- This compound. Google Shopping.

- N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide. Google Shopping.

- N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. Google Shopping.

- N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC. PubMed Central.

- Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed.

- Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)

- N-(1-((2R,3R,4S,5S)-4-Hydroxy-5-(iodomethyl)-3-methoxytetrahydrofuran-2-yl) - BLDpharm. BLDpharm.

- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.

- (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine.

- N-(5-Iodopyridin-2-yl)acetamide 97%. Advanced ChemBlocks.

- This compound | 1186311-00-1. ChemicalBook.

- Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. PubMed.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | 1186311-00-1 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Preclinical Framework for Investigating the Biological Activity of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide as a Putative Kinase Inhibitor

An In-depth Technical Guide

Executive Summary

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is a halogenated heterocyclic compound whose biological activities are not yet extensively documented in publicly available literature. However, its core structural motifs—the substituted pyridine ring and the acetamide group—are prevalent in a multitude of pharmacologically active agents, particularly within the domain of protein kinase inhibitors.[1][2] Pyridine derivatives are foundational building blocks in medicinal chemistry, while acetamide-containing structures are known to engage with the ATP-binding pockets of various kinases.[3][4] This guide, therefore, presents a comprehensive, technically-grounded framework for the systematic evaluation of this compound's biological activity. We will proceed under the guiding hypothesis that this compound possesses potential as a kinase inhibitor. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough preclinical investigation, designed for researchers and drug development professionals.

Introduction and Scientific Rationale

The Compound of Interest: A Structural Overview

This compound is a small molecule featuring a pyridine core functionalized with hydroxyl, iodo, and acetamide groups. The strategic placement of these groups suggests the potential for specific molecular interactions, including hydrogen bonding (hydroxyl, acetamide) and halogen bonding (iodo), which can significantly influence binding affinity and selectivity for a biological target.

Rationale for Investigation: Learning from Structural Analogs

The impetus for investigating this specific molecule stems from established principles in medicinal chemistry:

-

The Privileged Pyridine Scaffold: Pyridine moieties are integral to a wide array of approved drugs and clinical candidates due to their ability to form hydrogen bonds, engage in pi-stacking interactions, and improve pharmacokinetic properties.[1][5] Their presence often confers a higher probability of central nervous system penetration.[1]

-

The Acetamide Group in Kinase Inhibition: The N-substituted acetamide framework is a classic feature of numerous Type I and Type II kinase inhibitors. It can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.[2][4]

-

The Role of Halogenation: The introduction of an iodine atom can enhance binding affinity through halogen bonding, modulate metabolic stability, and improve membrane permeability. Its size and polarizability can lead to unique interactions within a target's binding pocket not achievable with other halogens.[3]

Primary Hypothesis: Inhibition of Protein Kinase Signaling

Based on the structural analysis, our primary working hypothesis is that this compound functions as an inhibitor of one or more protein kinases. Aberrant kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinases a prime target class for therapeutic development.[6] This guide will outline the workflow to first identify potential kinase targets and then validate and characterize the compound's inhibitory activity.

Initial Profiling: Broad-Spectrum Biological Screening

The first step in characterizing a novel compound is to assess its activity across a wide range of biological targets. This unbiased approach is crucial for identifying a primary mechanism of action and uncovering potential off-target effects early in the discovery process.

Workflow for Primary Screening

The logical flow begins with a broad kinase panel to test our primary hypothesis, run concurrently with a general cell viability screen to establish a functional cellular effect. Hits from these assays will then inform more targeted mechanistic studies.

Caption: High-level workflow for initial biological characterization.

Protocol: In Vitro Kinase Panel Screen

Rationale: This experiment provides a broad, unbiased view of the compound's selectivity profile against a large number of purified protein kinases. A single, high-concentration dose (e.g., 10 µM) is used to identify any significant interactions.

Methodology (Luminescence-Based Kinase Assay, e.g., ADP-Glo™):

-

Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution at 2X the final concentration, and substrate solution at 2X the final concentration.

-

Compound Plating: Dispense 50 nL of 10 mM this compound (in 100% DMSO) into the appropriate wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO.

-

Kinase/Substrate Addition: Add 5 µL of the 2X kinase/substrate solution to all wells.

-

Reaction Initiation: Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final compound concentration will be 10 µM in 0.1% DMSO.

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Read the plate on a standard plate luminometer.

-

Data Analysis: Calculate the percent inhibition relative to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

Protocol: Cellular Proliferation Assay

Rationale: This assay determines if the compound has a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect on living cells. A panel of cancer cell lines from different tissue origins provides insight into potential cancer-type selectivity.[2][5]

Methodology (MTT Assay):

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Prepare a serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percent viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anticipated Data and Interpretation

The results of these initial screens will be summarized to guide the next steps.

Table 1: Hypothetical Kinase Panel Screening Results (% Inhibition at 10 µM)

| Kinase Target | Kinase Family | % Inhibition |

|---|---|---|

| Src | Tyrosine Kinase | 95.2 |

| Lck | Tyrosine Kinase | 88.7 |

| PIM1 | Ser/Thr Kinase | 75.4 |

| EGFR | Tyrosine Kinase | 15.3 |

| CDK2 | Ser/Thr Kinase | 8.1 |

Table 2: Hypothetical Cellular Proliferation IC₅₀ Values

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HL-60 | Leukemia | 2.5 |

| HCT-116 | Colon Cancer | 5.1 |

| A549 | Lung Cancer | 12.8 |

| MCF-7 | Breast Cancer | > 50 |

Interpretation: The hypothetical data suggest the compound is a potent inhibitor of Src family kinases (Src, Lck) and PIM1 kinase.[4][7] The cellular data show preferential activity against a leukemia cell line (HL-60), which is consistent with the known roles of Src and PIM1 in hematological malignancies.[4] This provides a clear direction for mechanism-of-action studies.

Mechanism of Action (MoA) Elucidation

With a primary target hypothesis in hand (e.g., Src kinase), the next phase involves validating this interaction within a cellular context.

Target Engagement & Pathway Modulation

Rationale: It is critical to confirm that the compound inhibits the target kinase inside the cell, not just in a purified enzyme assay. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase. For Src, a common substrate is STAT3, which is phosphorylated on tyrosine 705 (p-STAT3 Y705).

Caption: Inhibition of the Src kinase signaling pathway.

Protocol: Western Blot for Phospho-Substrate Levels

Methodology:

-

Cell Treatment: Seed HL-60 cells and allow them to attach. Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 2.5, 10 µM) for 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Y705), total STAT3, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imager.

Expected Result: A dose-dependent decrease in the p-STAT3 signal would be observed, while total STAT3 and GAPDH levels remain unchanged. This result provides strong evidence of target engagement in a cellular setting.

Conclusion and Future Directions

This technical guide outlines a robust, hypothesis-driven strategy for the initial characterization of this compound. The proposed workflow progresses logically from broad, unbiased screening to specific, mechanistic validation. Positive results from this series of experiments would establish the compound as a valid hit compound.

Subsequent steps in a drug discovery program would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.[4]

-

In Silico Modeling: Docking the compound into a crystal structure of the target kinase to understand binding interactions and guide rational design.

-

Pharmacokinetic Profiling: Assessing the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

This framework provides the essential blueprint for unlocking the therapeutic potential of this compound and serves as a template for the evaluation of other novel small molecules.

References

-

Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available from: [Link]

-

Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PubMed Central. Available from: [Link]

-

Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]

-

Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available from: [Link]

-

(PDF) Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. ResearchGate. Available from: [Link]

-

Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available from: [Link]

-

Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. PubMed Central. Available from: [Link]

-

SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase ... ResearchGate. Available from: [Link]

-

N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group. Available from: [Link]

-

Drug Discovery - Inhibitor | chemical-kinomics. Available from: [Link]

Sources

- 1. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempanda.com [chempanda.com]

- 4. researchgate.net [researchgate.net]

- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalkinomics.com [chemicalkinomics.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

Structural Elucidation of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide: A Multi-Technique, Self-Validating Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmacologically active agents. The introduction of multiple, electronically distinct substituents—such as the hydroxyl, iodo, and acetamido groups in N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide—creates a molecule with significant potential for nuanced biological interactions. However, this chemical complexity also presents a formidable challenge: the unambiguous determination of its structure. Isomeric ambiguity is a constant risk during synthesis, and failure to confirm the precise substitution pattern can invalidate subsequent biological, toxicological, and mechanistic data.

This guide eschews a simple recitation of procedures. Instead, it presents a holistic and logical workflow for the structural elucidation of this compound. As a self-validating system, each analytical step is designed not only to provide a piece of the puzzle but also to corroborate the findings of the preceding techniques. We will explore the causality behind each experimental choice, detailing not just what to do, but why it is the most effective and rigorous path to an irrefutable structural assignment.

Chapter 1: Foundational Analysis: Molecular Formula and Connectivity by Mass Spectrometry

Our investigation commences with Mass Spectrometry (MS), the foundational technique for determining a molecule's elemental composition. The choice of ionization method is critical; for a polar, non-volatile molecule like our target, Electrospray Ionization (ESI) is superior as it generates intact molecular ions with minimal fragmentation, providing a clear picture of the parent mass.

The Rationale for High-Resolution Mass Spectrometry (HRMS)

Low-resolution MS can confirm the nominal mass, but HRMS (e.g., using a Time-of-Flight or Orbitrap analyzer) is essential for formula determination. Given the molecular formula C₇H₇IN₂O₂[1][2], the presence of iodine, with its single stable isotope (¹²⁷I), creates a highly distinctive isotopic pattern. However, it is the ability of HRMS to provide mass accuracy within a few parts per million (ppm) that allows us to distinguish our target formula from other isobaric possibilities, thus providing the first layer of structural validation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI source coupled to an Orbitrap or Q-TOF mass spectrometer.

-

Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in both positive and negative ion modes. The phenolic hydroxyl and pyridine nitrogen make the molecule amenable to both protonation ([M+H]⁺) and deprotonation ([M-H]⁻).

-

Data Analysis: Compare the measured monoisotopic mass of the molecular ion to the theoretical mass calculated for C₇H₇IN₂O₂. The mass error should be less than 5 ppm.

Expected Data and Interpretation

The primary evidence from this experiment is the accurate mass of the molecular ion. Tandem MS (MS/MS) can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to reveal key fragments, offering initial clues about the molecule's connectivity.

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₇H₇IN₂O₂ | Confirmed by HRMS. |

| Theoretical Mass [M+H]⁺ | 278.9625 | Calculated for C₇H₈IN₂O₂⁺. |

| Observed Mass [M+H]⁺ | ~278.9625 (within 5 ppm) | Validates the elemental composition. |

| Key MS/MS Fragment | m/z ~236.95 | Loss of acetyl group (-CH₂CO), suggesting an acetamide moiety. |

| Key MS/MS Fragment | m/z ~151.95 | Loss of iodine radical, confirming its presence. |

Workflow: Mass Spectrometry Analysis

Caption: High-Resolution Mass Spectrometry workflow.

Chapter 2: The Core Investigation: Unraveling the Molecular Framework with NMR Spectroscopy

With the molecular formula established, we proceed to Nuclear Magnetic Resonance (NMR) spectroscopy. This suite of techniques is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. Our strategy will employ a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to build the structure piece by piece.

The Critical Choice of Solvent

The selection of an appropriate deuterated solvent is paramount. In our experience, DMSO-d₆ is the ideal choice for this molecule. Its polarity ensures solubility, and, crucially, its ability to form hydrogen bonds slows the exchange of the hydroxyl (-OH) and amide (-NH) protons, allowing them to be observed as distinct signals in the ¹H NMR spectrum. This is a vital piece of information that would be lost in solvents like CDCl₃.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra Acquisition:

-

Acquire a COSY (Correlation Spectroscopy) spectrum to identify ¹H-¹H spin systems.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to map protons to their directly attached carbons.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations. This experiment is the key to connecting the molecular fragments.

-

Data Interpretation: A Step-by-Step Assembly

The ¹H NMR spectrum will reveal distinct proton environments, while the ¹³C spectrum shows the carbon backbone. Based on known chemical shifts for similar structures, we can predict the following.[3][4]

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| -CH₃ (acetyl) | ~2.1 | ~24 | Standard methyl ketone region. |

| -NH (amide) | ~10.0 (broad s) | N/A | Downfield due to deshielding by C=O and H-bonding with DMSO. |

| -OH (hydroxyl) | ~10.5 (broad s) | N/A | Downfield due to phenolic character and H-bonding. |

| H-2 (Pyridine) | ~8.0 (s) | ~140 | Deshielded by adjacent nitrogen and iodine. |

| H-6 (Pyridine) | ~8.2 (s) | ~145 | Deshielded by adjacent nitrogen. |

| C-2 (Pyridine) | N/A | ~140 | Aromatic carbon adjacent to N. |

| C-3 (Pyridine) | N/A | ~125 | Carbon bearing the acetamido group. |

| C-4 (Pyridine) | N/A | ~155 | Carbon bearing the hydroxyl group ( deshielded by oxygen). |

| C-5 (Pyridine) | N/A | ~85 | Key Signal: Carbon bearing iodine is significantly shielded. |

| C-6 (Pyridine) | N/A | ~145 | Aromatic carbon adjacent to N. |

| C=O (amide) | N/A | ~169 | Typical amide carbonyl chemical shift. |

Note: The observation of two distinct singlets for the pyridine protons is a crucial first indication of the 2,6-proton arrangement.

The true power of our approach lies in the 2D NMR data, which connects these individual signals into a coherent structure.

-

HSQC: This spectrum will definitively link the proton signals at ~8.0 and ~8.2 ppm to their respective carbon signals at ~140 and ~145 ppm. It will also link the methyl proton signal (~2.1 ppm) to its carbon (~24 ppm).

-

HMBC: The Final Arbiter. The HMBC spectrum provides the long-range correlations that lock the substitution pattern in place. The following correlations are critical for an unambiguous assignment:

-

Amide NH to C-3: A correlation from the amide proton (~10.0 ppm) to the pyridine carbon at ~125 ppm (C-3) proves the acetamido group is attached at the 3-position.

-

Amide NH to C=O: A correlation from the amide proton to the carbonyl carbon (~169 ppm) confirms the amide fragment.

-

H-2 to C-4 and C-6: The proton at ~8.0 ppm (H-2) should show correlations to the hydroxyl-bearing carbon C-4 (~155 ppm) and the other pyridine carbon C-6 (~145 ppm).

-

H-6 to C-4 and C-2: The proton at ~8.2 ppm (H-6) should show correlations to C-4 (~155 ppm) and C-2 (~140 ppm).

-

Methyl Protons to C=O: A strong correlation from the methyl protons (~2.1 ppm) to the carbonyl carbon (~169 ppm) confirms the acetyl group.

-

Logical Workflow: NMR Structural Assembly

Caption: Logical flow of NMR data integration.

Chapter 3: The Gold Standard: Absolute Confirmation by Single-Crystal X-ray Crystallography

While the combination of MS and comprehensive NMR analysis provides an exceptionally strong case for our proposed structure, Single-Crystal X-ray Crystallography provides the ultimate, irrefutable proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, leaving no room for isomeric ambiguity.

The Rationale: Beyond Connectivity

Crystallography moves beyond mere connectivity to provide exact bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the crystal lattice.[5][6] This level of detail is invaluable for understanding the molecule's solid-state behavior and can inform computational docking studies in drug development.

Experimental Protocol: From Solution to Structure

-

Crystal Growth (The Art of the Science):

-

Ensure the compound is of the highest purity (>99%).

-

Screen various solvents and solvent systems (e.g., methanol, ethanol, ethyl acetate, acetone, and mixtures thereof).

-

Employ slow evaporation, a proven technique. Dissolve the compound to near-saturation in a suitable solvent in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

-

Alternative methods include slow cooling of a saturated solution or vapor diffusion.

-

-

Crystal Selection and Mounting: Select a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. X-rays are diffracted by the crystal's electron clouds as it is rotated.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

Expected Data and Validation

The output is a detailed crystallographic information file (CIF) and a visual representation of the molecule (e.g., an ORTEP diagram). The key validation is that the atomic connectivity derived from the electron density map will perfectly match the structure elucidated by NMR.

| Parameter | Significance |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit. |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 is considered excellent. |

| Hydrogen Bonding | The data will explicitly show intermolecular hydrogen bonds, for instance, between the phenolic -OH of one molecule and the amide C=O of another, validating the functional groups identified by NMR and IR. |

Conclusion: A Triad of Corroborative Evidence

The structural elucidation of this compound, when approached with this multi-technique, self-validating methodology, becomes a clear and logical process.

-

Mass Spectrometry lays the foundation by confirming the elemental formula.

-

NMR Spectroscopy builds the molecular framework, piece by piece, using a logical progression from 1D to 2D experiments to define the precise atomic connectivity and substitution pattern.

-

X-ray Crystallography provides the final, unambiguous confirmation, serving as the gold standard that validates all preceding spectroscopic interpretations.

By integrating these three pillars of analytical chemistry, we move beyond a simple characterization to a state of absolute certainty. This level of scientific rigor is the bedrock upon which successful research and development programs are built.

References

-

Synthesis, crystal structure and DFT study of N -(6-sulfamoylpyridin-3-yl)acetamide. (2025). ResearchGate. [Link]

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Institutes of Health (NIH). [Link]

-

Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. The Royal Society of Chemistry. [Link]

-

Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide. IUCrData. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | 1186311-00-1 [chemicalbook.com]

- 3. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide and its Potential as a Modulator of the STAT3 Signaling Pathway

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro characterization of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide. Due to the limited direct literature on this specific molecule, this document establishes a robust framework for its investigation, hypothesizing its mechanism of action based on structural similarities to known inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The methodologies outlined herein are designed to be self-validating, providing a clear rationale for experimental choices to rigorously test this hypothesis and elucidate the compound's biological activity.

Introduction: The Rationale for Investigating this compound as a STAT3 Inhibitor

The chemical scaffold of this compound, featuring a substituted pyridin-3-yl acetamide core, bears resemblance to various classes of kinase and protein-protein interaction inhibitors. Notably, the STAT3 signaling pathway is a critical regulator of cellular processes including proliferation, survival, and differentiation.[1] Dysregulation of STAT3 activity is a hallmark of numerous cancers and inflammatory diseases, making it a compelling therapeutic target.[2][3] Small molecule inhibitors targeting STAT3 have shown promise in preclinical and clinical studies.[1]

Given the structural motifs of this compound, it is plausible that this compound may exert its biological effects through the inhibition of the STAT3 pathway. This guide, therefore, focuses on a systematic in vitro approach to first, validate this hypothesis, and second, to characterize the potency and mechanism of this potential inhibition.

Foundational In Vitro Assays: Establishing a Biological Activity Profile

A tiered approach to in vitro testing is recommended to build a comprehensive understanding of the compound's activity, starting with broad cellular effects and progressively moving towards specific molecular interactions.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent, more targeted assays.

Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]

-

Cell Seeding: Plate cancer cell lines with known constitutively active STAT3 (e.g., MDA-MB-468 breast cancer, 4T1 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Expected Outcome and Interpretation: A dose-dependent decrease in cell viability would suggest that this compound has cytotoxic or anti-proliferative effects, warranting further investigation into its mechanism of action.

Delving Deeper: Interrogating the STAT3 Signaling Pathway

Should the compound exhibit significant effects on cell viability, the next logical step is to investigate its impact on the STAT3 signaling cascade.

Assessing STAT3 Phosphorylation

Activation of STAT3 is critically dependent on its phosphorylation at the tyrosine 705 residue (p-STAT3 Tyr705). A direct or indirect inhibitor of the upstream kinases (e.g., JAKs) or STAT3 itself would be expected to reduce the levels of p-STAT3.

Protocol: Western Blotting for p-STAT3

-

Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for various time points (e.g., 1, 6, 24 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

-

Densitometry: Quantify the band intensities to determine the relative levels of p-STAT3 normalized to total STAT3.

Expected Outcome and Interpretation: A significant, dose-dependent reduction in the p-STAT3/total STAT3 ratio would strongly suggest that this compound interferes with the STAT3 signaling pathway.

Monitoring STAT3 Transcriptional Activity

Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation.[5] A luciferase reporter assay is a robust method to quantify the transcriptional activity of STAT3.

Protocol: STAT3-Dependent Luciferase Reporter Assay

-

Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, treat the transfected cells with this compound.

-

Cell Lysis and Luciferase Assay: After the desired treatment duration, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity.

Expected Outcome and Interpretation: A decrease in luciferase activity in compound-treated cells compared to the vehicle control would indicate an inhibition of STAT3 transcriptional activity.

Pinpointing the Molecular Target: Direct Interaction with STAT3

To confirm that this compound directly targets STAT3, biophysical and cell-free assays are essential. The SH2 domain of STAT3 is a common target for small molecule inhibitors as it is crucial for STAT3 dimerization.[5]

Fluorescence Polarization Assay for SH2 Domain Binding

This in vitro assay measures the ability of a compound to competitively inhibit the binding of a fluorescently labeled peptide to the STAT3 SH2 domain.[6]

Protocol: Fluorescence Polarization (FP) Assay

-

Reagents: Recombinant STAT3 protein, a fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain, and this compound.

-

Assay Setup: In a 384-well plate, add the recombinant STAT3 protein and the fluorescent probe.

-

Compound Addition: Add varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

FP Measurement: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: A decrease in fluorescence polarization with increasing compound concentration indicates displacement of the fluorescent probe and direct binding of the compound to the STAT3 SH2 domain. Calculate the Ki or IC50 value from the dose-response curve.

Expected Outcome and Interpretation: A concentration-dependent decrease in fluorescence polarization provides strong evidence that this compound directly binds to the STAT3 SH2 domain, thereby inhibiting its function.[6]

Visualizing the Workflow and Pathway

To provide a clear overview of the experimental logic and the targeted biological pathway, the following diagrams are provided.

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: Hypothesized mechanism of action of this compound on the STAT3 signaling pathway.

Data Summary and Interpretation

The quantitative data obtained from these experiments should be systematically tabulated for clear comparison and interpretation.

Table 1: Summary of In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | Result (e.g., IC50, Ki) |

| MTT Cell Viability | MDA-MB-468 | IC50 (72h) | [Insert Value] µM |

| MTT Cell Viability | 4T1 | IC50 (72h) | [Insert Value] µM |

| Western Blot | MDA-MB-468 | p-STAT3 Inhibition | [Insert Value] µM |

| Luciferase Reporter | MDA-MB-468 | IC50 | [Insert Value] µM |

| Fluorescence Polarization | N/A | Ki | [Insert Value] µM |

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the in vitro characterization of this compound, with a specific focus on its potential as a STAT3 inhibitor. By following these self-validating protocols, researchers can generate a robust dataset to confirm the compound's mechanism of action and its potential for further development as a therapeutic agent.

Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex cellular models, such as 3D spheroid cultures and in vivo xenograft studies, to evaluate its efficacy in a more physiologically relevant context.[7]

References

-

Karmacharya, U., Regmi, S. C., Awasthi, B. P., Chaudhary, P., Kim, Y. E., Lee, I. H., Nam, T. G., Kim, J. A., & Jeong, B. S. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]

-

Deere, J., Martin, S. M., Amato, R. J., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Molbank, 2022(2), M1367. [Link]

-

Li, Y., Yang, J., Li, S., Wang, Y., Zhang, J., Wang, Y., ... & Zhang, Y. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(7), 826-835. [Link]

-

Uehara, Y., Minoshima, M., & Takeda, Y. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Medicinal Chemistry Letters, 1(4), 160-164. [Link]

-

Lin, L., Liu, M., Chen, Y., Liu, Y., Hu, F., & Li, Z. (2023). Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer. World Journal of Gastrointestinal Oncology, 15(7), 1215-1229. [Link]

-

Zhang, X., Yue, J., Wang, T., Liu, J., & Li, Y. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology, 14, 1279135. [Link]

-

Reactivity Study, NCI-RDG Analysis, Molecular Docking and ADMET Investigation of N-(4-Acetyl-5-(4-(nitro)phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl). (2022). ResearchGate. [Link]

-

Chen, C., Wang, L., Li, W., & Chen, H. (2017). STAT3 blockade enhances the efficacy of conventional chemotherapeutic agents by eradicating head neck stemloid cancer cell. Oncotarget, 8(30), 49647-49659. [Link]

-

Yue, P., Wang, H., Xu, Y., & Turkson, J. (2021). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science, 7(5), 849-862. [Link]

-

Al-Ostath, R. A., Al-Assaf, A. F., & Al-Wabli, R. I. (2024). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 29(3), 583. [Link]

-

Paige, M., & Fletcher, S. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Journal of visualized experiments: JoVE, (116). [Link]

-

Debenham, J. S., Madsen-Duggan, C., Clements, M. J., Walsh, T. F., Kuethe, J. T., Reibarkh, M., ... & Hale, J. J. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of medicinal chemistry, 59(24), 11039-11049. [Link]

-

Banti, C. N., Kourkoumelis, N., Raptopoulou, C. P., Psycharis, V., & Hadjikakou, S. K. (2017). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry, 41(13), 5258-5266. [Link]

-

Su, M., Li, C., Li, H., Wang, Y., Dai, W., & Zhou, Y. (2021). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology, 11, 624132. [Link]

-

Lu, Y., & Li, J. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. International Journal of Molecular Sciences, 23(19), 11899. [Link]

-

Zhang, Q., Zhang, C., He, J., Zhang, T., Li, Y., & Li, H. (2022). An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer. Acta Pharmaceutica Sinica B, 12(4), 1836-1847. [Link]

-

Zhang, Y., Li, X., Liu, Y., Li, J., & Zhang, J. (2023). Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia. Leukemia & Lymphoma, 64(8), 1435-1445. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 3. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3 blockade enhances the efficacy of conventional chemotherapeutic agents by eradicating head neck stemloid cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide and its Putative Role in Targeted Protein Degradation

Abstract

This technical guide provides an in-depth exploration of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide, a compound of significant interest within the field of chemical biology and drug discovery. While direct biological targets of this molecule remain to be definitively elucidated in publicly accessible literature, its classification as a "Protein Degrader Building Block" provides a critical directive for its potential application. We posit that this compound functions as a ligand for an E3 ubiquitin ligase, a key component in the rapidly advancing therapeutic modality of targeted protein degradation (TPD). This guide will dissect the rationale behind this hypothesis, explore potential E3 ligase candidates, and provide a comprehensive, actionable framework for the experimental validation of its therapeutic targets.

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic strategy, offering the potential to address disease-causing proteins that have been historically refractory to conventional small-molecule inhibition. At the heart of TPD are bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which are engineered to co-opt the cell's natural protein disposal machinery.

A PROTAC molecule consists of three key components: a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby eliminating it from the cellular environment.

The discovery and development of novel E3 ligase ligands are critical bottlenecks in expanding the scope and selectivity of TPD. While ligands for well-characterized E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL) are widely employed, the human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for therapeutic intervention.

This compound: A Putative E3 Ligase Ligand

This compound is a substituted hydroxypyridine derivative. While its direct biological activity is not extensively documented, its commercial availability as a "Protein Degrader Building Block" strongly implies its intended use in the synthesis of PROTACs. This designation suggests that the molecule is designed to engage with a component of the ubiquitin-proteasome system, with the most probable candidate being an E3 ubiquitin ligase.

The 3-acetamido-4-hydroxypyridine core represents a privileged scaffold in medicinal chemistry, capable of participating in a variety of non-covalent interactions, including hydrogen bonding and aromatic interactions, which are crucial for protein-ligand recognition. The iodine atom at the 5-position can further enhance binding affinity through halogen bonding or serve as a synthetic handle for linker attachment.

A review of patent literature reveals the recurrent use of hydroxypyridine and pyridinone scaffolds in the design of novel E3 ligase ligands and other therapeutic agents. Although a direct patent link for this compound to a specific E3 ligase is not readily apparent, the prevalence of this chemical motif in the context of TPD reinforces our central hypothesis.

Potential E3 Ligase Targets: An Investigative Roadmap

Given the novelty of the this compound scaffold in the context of widely used E3 ligase ligands, a systematic approach is required to identify its binding partner(s). The following sections outline a comprehensive experimental workflow for target deconvolution.

Initial Broad-Spectrum Screening

A logical first step is to screen this compound against a panel of recombinant E3 ligases to identify potential binders.

Experimental Protocol: Differential Scanning Fluorimetry (DSF) for E3 Ligase Binding

-

Objective: To identify direct binding of this compound to a panel of purified E3 ligases by measuring changes in protein thermal stability.

-

Materials:

-

Purified recombinant E3 ligases (e.g., CRBN-DDB1, VHL-ElonginB-ElonginC, and a selection of less-explored E3s).

-

This compound.

-

SYPRO Orange dye.

-

Real-time PCR instrument capable of thermal melts.

-

-

Procedure:

-

Prepare a working solution of each E3 ligase in a suitable buffer.

-

In a 96-well PCR plate, mix the E3 ligase, SYPRO Orange dye, and varying concentrations of this compound. Include appropriate vehicle controls.

-

Seal the plate and centrifuge briefly.

-

Perform a thermal melt experiment in the real-time PCR instrument, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.

-

Analyze the melt curves to determine the melting temperature (Tm) for each condition. A significant shift in Tm in the presence of the compound indicates direct binding.

-

Table 1: Hypothetical DSF Screening Results

| E3 Ligase | Vehicle Tm (°C) | Compound (10 µM) Tm (°C) | ΔTm (°C) | Interpretation |

| CRBN-DDB1 | 45.2 | 45.5 | +0.3 | No significant binding |

| VHL-EloB-EloC | 52.1 | 52.3 | +0.2 | No significant binding |

| E3 Ligase X | 48.7 | 53.1 | +4.4 | Potential Binder |

| E3 Ligase Y | 55.3 | 55.6 | +0.3 | No significant binding |

Quantitative Binding Affinity Determination

Once a potential binder is identified, it is crucial to quantify the binding affinity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of the interaction between this compound and the hit E3 ligase.

-

Materials:

-

Purified recombinant "E3 Ligase X".

-

This compound.

-

Isothermal titration calorimeter.

-

-

Procedure:

-

Load the sample cell with the purified E3 ligase.

-

Load the injection syringe with a concentrated solution of the compound.

-

Perform a series of injections of the compound into the E3 ligase solution, measuring the heat change after each injection.

-

Integrate the heat change data and fit to a suitable binding model to determine the dissociation constant (KD).

-

Cellular Target Engagement and Functional Validation

Demonstrating that the compound engages its target in a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement of this compound with the candidate E3 ligase in intact cells.

-

Materials:

-

Cell line expressing the endogenous candidate E3 ligase.

-

This compound.

-

Instrumentation for Western blotting or mass spectrometry.

-

-

Procedure:

-

Treat cells with the compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble E3 ligase at each temperature by Western blot or mass spectrometry.

-

A shift in the thermal stability of the target E3 ligase in the presence of the compound confirms cellular engagement.

-

dot

Caption: Workflow for the identification and validation of the E3 ligase target for this compound.

PROTAC Synthesis and Functional Characterization

Upon confirmation of the E3 ligase target, the next logical step is to synthesize a PROTAC molecule incorporating this compound. A well-characterized protein of interest, such as BRD4, can be used as a model target.

dot

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocol: Western Blot for PROTAC-mediated Degradation

-

Objective: To assess the ability of a PROTAC synthesized with this compound to induce the degradation of a target protein.

-

Materials:

-

Cell line expressing the target protein (e.g., BRD4).

-

Synthesized PROTAC.

-

Antibodies against the target protein and a loading control (e.g., GAPDH).

-

Western blotting reagents and equipment.

-

-

Procedure:

-

Treat cells with increasing concentrations of the PROTAC for a defined period (e.g., 24 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and loading control, followed by appropriate secondary antibodies.

-

Visualize and quantify the protein bands to determine the extent of degradation.

-

Therapeutic Implications and Future Directions

The identification of a novel E3 ligase ligand would be a significant advancement in the field of TPD. It would expand the repertoire of E3 ligases that can be hijacked for therapeutic purposes, potentially enabling more selective protein degradation and overcoming resistance mechanisms associated with CRBN- or VHL-based PROTACs.

Future research should focus on:

-

Structural Biology: Co-crystallization of this compound with its target E3 ligase to elucidate the binding mode and guide the design of more potent and selective ligands.

-

Medicinal Chemistry: Optimization of the scaffold to improve binding affinity, selectivity, and drug-like properties.

-

Broadening Therapeutic Applications: Synthesizing a library of PROTACs targeting various disease-relevant proteins to explore the full therapeutic potential of this novel E3 ligase ligand.

Conclusion

While the definitive therapeutic targets of this compound are yet to be fully characterized, its designation as a protein degrader building block provides a strong rationale for its investigation as a novel E3 ubiquitin ligase ligand. The experimental framework outlined in this guide offers a clear and comprehensive path for researchers to identify its molecular target, validate its function in a cellular context, and ultimately unlock its potential for the development of next-generation protein degraders. This endeavor holds the promise of expanding the druggable proteome and addressing unmet medical needs across a spectrum of diseases.

References

Due to the speculative nature of the direct targets for the specific compound, this reference list provides foundational and methodological sources for the proposed research.

-

Targeted Protein Degradation by PROTACs. Annual Review of Cancer Biology.[Link]

-

The PROTAC technology in drug development. Cell Research.[Link]

-

VHL and Cereblon E3 Ubiquitin Ligases: Substrates and Ligands. Angewandte Chemie International Edition.[Link]

-

Differential Scanning Fluorimetry for Ligand Screening. Nature Protocols.[Link]

-

Isothermal Titration Calorimetry in Drug Discovery. Biophysical Reviews.[Link]

-

The cellular thermal shift assay for drug target engagement studies. Science.[Link]

- Patent databases for chemical structure searching.

Unlocking the Therapeutic Potential of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide: A Technical Guide to Discovering Novel Applications

Abstract

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide emerges from a rich lineage of pyridine-based scaffolds that are integral to a multitude of clinically significant therapeutics.[1] Despite the established versatility of the hydroxypyridine core in drug discovery, the specific biological activities and potential applications of this iodinated derivative remain largely uncharted territory. This guide presents a comprehensive, hypothesis-driven framework for the systematic exploration of this compound's therapeutic potential. We will move from foundational in silico analyses to targeted in vitro and in vivo validation, providing a detailed roadmap for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, leveraging computational predictions to inform and streamline subsequent experimental workflows. This document will detail protocols for physicochemical characterization, ADMET profiling, virtual screening for potential biological targets, and a tiered strategy for hit validation, with a particular focus on its potential as a metalloenzyme inhibitor.

Introduction: The Promise of a Privileged Scaffold

Given the lack of existing biological data for this compound, a logical and resource-efficient starting point is a comprehensive in silico evaluation. This computational approach allows for the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and the identification of potential biological targets, thereby guiding subsequent experimental investigations and mitigating the risk of late-stage failures in the drug discovery pipeline.[6]

Foundational Analysis: In Silico Characterization and Hypothesis Generation

The initial phase of our investigation focuses on building a robust computational model of this compound to predict its behavior in biological systems.

Physicochemical Properties and Molecular Representation

A prerequisite for any in silico analysis is the accurate representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) string for this compound will be used as the primary input for various computational tools.

SMILES: CC(=O)NC1=C(I)C(O)=CN=C1

A summary of the key physicochemical properties of the compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C7H7IN2O2 | [7] |

| Molecular Weight | 278.05 g/mol | [7][8] |

| CAS Number | 1186311-00-1 | [7][9] |

| PubChem CID | 46737871 | [7] |

In Silico ADMET Profiling: Predicting Drug-Likeness

Early assessment of ADMET properties is critical to de-risk a drug discovery program.[2][10] We will employ a suite of well-validated, freely accessible web-based tools to generate a comprehensive ADMET profile for this compound.

-

Input Preparation: Obtain the SMILES string for this compound.

-

Tool Selection: Utilize a consensus approach by employing multiple ADMET prediction servers to enhance the reliability of the predictions. Recommended tools include:

-

Prediction Execution: Input the SMILES string into each server and run the prediction algorithms.

-

Data Consolidation: Compile the predicted parameters from each tool into a summary table for comparative analysis. Key parameters to assess include:

-

Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor potential.

-

Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Predicted clearance and half-life.

-

Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

-

-

Analysis and Interpretation: Evaluate the predicted ADMET profile against established criteria for drug-likeness (e.g., Lipinski's Rule of Five). Identify any potential liabilities that may need to be addressed in subsequent optimization efforts.

Target Prediction and Virtual Screening: Identifying Potential Biological Interactions

With a predicted ADMET profile in hand, the next step is to identify potential biological targets for this compound. Ligand-based and structure-based virtual screening methods will be employed in a hierarchical fashion.

Caption: Hierarchical workflow for in silico target identification.

-

Tool Selection: Utilize web servers that predict targets based on the principle of chemical similarity. Recommended tools include:

-

Prediction Execution: Submit the SMILES string of the compound to the selected servers.

-

Results Analysis: Analyze the output, which typically provides a ranked list of potential protein targets with associated probabilities or scores. Pay close attention to target classes that are well-represented, such as enzymes (kinases, metalloenzymes), G-protein coupled receptors (GPCRs), and ion channels.

-

Target Selection: Based on the results of the ligand-based prediction and the known pharmacology of hydroxypyridine derivatives, prioritize a subset of promising targets for docking studies. Given the metal-chelating potential of the hydroxypyridine scaffold, a particular focus should be placed on metalloenzymes.[1][2]

-

Protein Preparation: Download the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB). Prepare the proteins for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.

-

Docking Simulation: Use a validated molecular docking program (e.g., AutoDock Vina, LeDock, Glide) to predict the binding mode and affinity of the compound within the active site of each target protein.[11][]

-

Pose Analysis and Scoring: Analyze the predicted binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). Evaluate the docking scores to rank the compound's predicted affinity for each target.

Experimental Validation: From In Vitro Hits to In Vivo Efficacy

The prioritized hypotheses generated from the in silico analyses must be validated through rigorous experimental testing. A tiered approach, starting with broad-based screening and progressing to more focused assays, is recommended.

Hit Confirmation and Preliminary SAR

The initial experimental phase aims to confirm the predicted biological activity and establish a preliminary structure-activity relationship.

-

Compound Acquisition/Synthesis: Obtain a high-purity sample of this compound. If not commercially available, a synthetic route will need to be developed.

-

Assay Panel Selection: Based on the virtual screening results, select a panel of commercially available in vitro assays. For example, if metalloenzymes were identified as high-priority targets, a panel of relevant enzyme inhibition assays (e.g., matrix metalloproteinases, histone deacetylases) should be employed.

-

Primary Screening: Screen the compound at a single high concentration (e.g., 10 µM) in the selected assay panel to identify initial "hits."

-

Dose-Response Analysis: For any confirmed hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Lead Optimization and Mechanistic Studies

Once a validated hit with a desirable activity profile is identified, the focus shifts to lead optimization and elucidating the mechanism of action.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 3. Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AI tool dramatically reduces computing power needed to find protein-binding molecules | Research | Chemistry World [chemistryworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hierarchical virtual screening approaches in small molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 10. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]